![molecular formula C11H16N2O4S B2968552 Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate CAS No. 302964-01-8](/img/structure/B2968552.png)
Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C11H16N2O5 .
Synthesis Analysis
The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate can be achieved from 2-AMINO-OXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER and Di-tert-butyl dicarbonate . In the crystal of the title compound, molecules are linked via pairs of N—H…N hydrogen bonds to form inversion dimers. The dimers are linked by a weak C—H…O interaction to form chains propagating along direction .Molecular Structure Analysis
The molecular structure of Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is characterized by a molecular formula of C11H16N2O5 . In the crystal of the title compound, molecules are linked via pairs of N—H…N hydrogen bonds to form inversion dimers. The dimers are linked by a weak C—H…O interaction to form chains propagating along direction .Physical And Chemical Properties Analysis
Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate has a molecular weight of 256.26 . The compound has a melting point of >300°C and a density of 1.263±0.06 g/cm3 .Scientific Research Applications
Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate: , also known as ETHYL 2-BOC-AMINOTHIAZOLE-5-CARBOXYLATE, is a compound with several potential applications in scientific research. Here is a comprehensive analysis focusing on six unique applications:
Biochemical Reagent
This compound is used as a biochemical reagent, which can be utilized in life science-related research as a biological material or organic compound .
Crystallography
In crystallography, the compound forms molecules that are linked via pairs of N—H…N hydrogen bonds to form inversion dimers. These dimers are further linked by weak C—H…O interactions to form chains, which is significant in the study of molecular and crystal structures .
Organic Synthesis
It serves as an intermediate in organic synthesis processes, particularly in the synthesis of more complex chemical compounds .
Protected Amino Acid Derivative
As a protected amino acid derivative, it is used in peptide synthesis where the protecting group (tert-butoxycarbonyl) shields functional groups from undesired side reactions .
Medicinal Chemistry
The compound may be used in medicinal chemistry for the design and development of new pharmaceuticals, leveraging its thiazole ring structure which is a common motif in drug molecules .
Chemical Education
It can be used for educational purposes in academic institutions to teach students about chemical reactions and synthesis involving thiazole derivatives .
Chemsrc - Ethyl 2-aminothiazole-5-carboxylate CORE - Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate Sigma-Aldrich - Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate Sigma-Aldrich - Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate VWR - Ethyl-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate 98% J-STAGE - Highly Diastereoselective Synthesis
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-5-16-8(14)7-6-12-9(18-7)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYFUEBSUSRJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952657 |
Source
|
Record name | Ethyl 2-{[tert-butoxy(hydroxy)methylidene]amino}-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate | |
CAS RN |
302964-01-8 |
Source
|
Record name | Ethyl 2-{[tert-butoxy(hydroxy)methylidene]amino}-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.